Methane, chloro-bis(methylsulfanyl)-
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Overview
Description
Methane, chloro-bis(methylsulfanyl)-, also known as chloro(methylsulfonyl)methane, is an organosulfur compound with the molecular formula C2H5ClO2S. This compound is characterized by the presence of a chlorine atom and two methylsulfanyl groups attached to a methane backbone. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines .
Preparation Methods
Methane, chloro-bis(methylsulfanyl)- can be synthesized through several methods:
- This method involves a radical reaction where methane reacts with sulfuryl chloride to produce methane, chloro-bis(methylsulfanyl)- and hydrogen chloride:
Reaction of Methane and Sulfuryl Chloride: CH4+SO2Cl2→CH3SO2Cl+HCl
Another method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene:Chlorination of Methanesulfonic Acid: CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
These methods are commonly used in industrial production due to their efficiency and scalability .
Chemical Reactions Analysis
Methane, chloro-bis(methylsulfanyl)- undergoes various types of chemical reactions:
Substitution Reactions: It is highly reactive and can undergo substitution reactions with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
Elimination Reactions: It can undergo E1cb elimination to generate sulfene, which can then react with alcohols to form methanesulfonates.
Reduction Reactions: Methanesulfonates formed from methane, chloro-bis(methylsulfanyl)- can be reduced to form various products.
Rearrangement Reactions: When treated with a Lewis acid, oxime methanesulfonates can undergo Beckmann rearrangement.
Scientific Research Applications
Methane, chloro-bis(methylsulfanyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to synthesize methanesulfonates, which are intermediates in various chemical reactions such as substitution, elimination, and reduction.
Biology: Methanesulfonates derived from this compound are used in biological studies as alkylating agents.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the preparation of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of methane, chloro-bis(methylsulfanyl)- involves its high reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with various nucleophiles. The compound undergoes fission of its alkyl-oxygen bonds, leading to the formation of reactive intermediates that can interact with molecular targets within the intracellular milieu .
Comparison with Similar Compounds
Methane, chloro-bis(methylsulfanyl)- can be compared with other similar compounds such as:
Methanesulfonyl Chloride: Both compounds are organosulfur compounds with similar reactivity, but methane, chloro-bis(methylsulfanyl)- has additional methylsulfanyl groups that enhance its reactivity.
Bis(phenylsulfonyl)methane: This compound is used as a synthetic linchpin in various cyclization reactions, whereas methane, chloro-bis(methylsulfanyl)- is primarily used in substitution and elimination reactions.
Properties
CAS No. |
62999-77-3 |
---|---|
Molecular Formula |
C3H7ClS2 |
Molecular Weight |
142.7 g/mol |
IUPAC Name |
chloro-bis(methylsulfanyl)methane |
InChI |
InChI=1S/C3H7ClS2/c1-5-3(4)6-2/h3H,1-2H3 |
InChI Key |
WKKZMTOZEONNHV-UHFFFAOYSA-N |
Canonical SMILES |
CSC(SC)Cl |
Origin of Product |
United States |
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